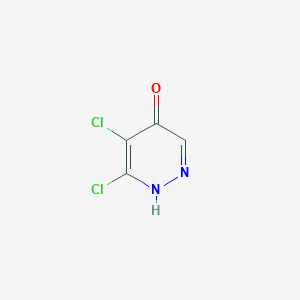
Boron;hydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boron hydrides, also known as boranes, are a class of compounds consisting of boron and hydrogen. These compounds are known for their unique structures and bonding, which often involve three-centered two-electron bonds. Boron hydrides are typically volatile and highly reactive, making them of significant interest in both theoretical and applied chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Boron hydrides can be synthesized through various methods. One common approach involves the reaction of boron trifluoride with a hydride source such as sodium borohydride or lithium aluminum hydride. For example: [ 3 \text{LiAlH}_4 + 4 \text{BF}_3 \rightarrow 2 \text{B}_2\text{H}_6 + 3 \text{LiAlF}_4 ] This reaction produces diborane, a simple boron hydride .
Industrial Production Methods: Industrial production of boron hydrides often involves the pyrolysis of boron compounds or the controlled protolysis of boron-containing precursors. These methods require careful handling due to the reactivity and potential toxicity of the intermediates and products .
Análisis De Reacciones Químicas
Types of Reactions: Boron hydrides undergo a variety of chemical reactions, including:
Oxidation: Boron hydrides can be oxidized to form boron oxides and water. For example: [ \text{B}_2\text{H}_6 + 3 \text{O}_2 \rightarrow \text{B}_2\text{O}_3 + 3 \text{H}_2\text{O} ]
Reduction: Boron hydrides can act as reducing agents, reducing other compounds while being oxidized themselves.
Substitution: Boron hydrides can react with alkenes to form alkyl boranes. For example: [ \text{B}_2\text{H}_6 + 6 \text{CH}_2=\text{CHR} \rightarrow 2 \text{B}(\text{CH}_2\text{CH}_2\text{R})_3 ]
Common Reagents and Conditions: Common reagents used in reactions with boron hydrides include oxygen, halogens, and alkenes. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: Major products formed from reactions of boron hydrides include boron oxides, borate esters, and alkyl boranes .
Aplicaciones Científicas De Investigación
Boron hydrides have a wide range of scientific research applications:
Hydrogen Storage: Boron hydrides are studied as potential hydrogen storage materials due
Propiedades
IUPAC Name |
boron;hydride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.H/q;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCMDEKQJFGURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[B] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
11.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B3213137.png)
![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B3213143.png)
![N-(3-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3213161.png)
![2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B3213172.png)

![2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3213188.png)
![3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B3213195.png)
![2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol](/img/structure/B3213213.png)

![2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B3213221.png)
![1-(2-ethoxyphenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine](/img/structure/B3213224.png)
![N-benzyl-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B3213225.png)
